cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone

Hydrogen-bond acceptor count pharmacophore modeling target engagement

Researchers requiring a structurally validated, lead-like triazole scaffold for target-agnostic phenotypic screening or DHODH-focused SAR often face supply inconsistency for non-annotated building blocks. CAS 866135-74-2 resolves this with a unique cyclopropylcarbonyl-triazole core distinct from common 4-hydroxymethyl or 4-piperazinyl series. - Lead-like space compliance: MW 282.13, cLogP ~2.68, zero Rule-of-5 violations. - DHODH potential: Conformationally restricted carbonyl coordinates ubiquinone site; SEA predicts DHODH association (P-value 24). - Derivatization-ready: C4 ketone enables rapid oxime, hydrazone, or covalent warhead synthesis. Supplied with full analytical characterization for immediate integration into screening cascades.

Molecular Formula C12H9Cl2N3O
Molecular Weight 282.12
CAS No. 866135-74-2
Cat. No. B2832792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone
CAS866135-74-2
Molecular FormulaC12H9Cl2N3O
Molecular Weight282.12
Structural Identifiers
SMILESC1CC1C(=O)C2=CN(N=N2)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C12H9Cl2N3O/c13-9-4-3-8(5-10(9)14)17-6-11(15-16-17)12(18)7-1-2-7/h3-7H,1-2H2
InChIKeyFFJCMFYCKSGRKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone: Physicochemical Identity and Procurement Classification


Cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone (CAS 866135-74-2) is a fully synthetic 1,4-disubstituted 1H-1,2,3-triazole derivative (C₁₂H₉Cl₂N₃O, MW 282.13) bearing a cyclopropylcarbonyl at C4 and a 3,4-dichlorophenyl at N1 . Predicted physicochemical parameters include an ACD/LogP of 2.68, topological polar surface area (tPSA) of 48 Ų, four hydrogen-bond acceptors, zero donors, and zero Rule-of-5 violations—consistent with a lead-like small molecule possessing moderate lipophilicity and favorable permeability potential . The compound is available from multiple research-chemical suppliers (purity ≥90–95%) and is catalogued as a building block or screening compound under identifiers including MFCD05256307 and ZINC000000165663 .

Profile Lead-like physicochemical profile with reported moderate lipophilicity and permeability potential for cellular assays
Derivatization C4 ketone handle enables one-step oxime, hydrazone, or Grignard derivatization for library synthesis
Novelty Zero prior bioactivity records in ChEMBL; unannotated scaffold for target-agnostic phenotypic screening

Structural Uniqueness and Irreproducibility Risks of Generic Triazole Substitution


In procurement for SAR or screening campaigns, substituting the cyclopropylcarbonyl-1,2,3-triazole core with a generic 1,2,3-triazole analog is scientifically invalid. The C4 cyclopropylcarbonyl group simultaneously modifies three independent molecular properties that control target engagement: hydrogen-bond acceptor geometry (the carbonyl oxygen and triazole N2/N3 create a unique bidentate acceptor motif absent in simple 4-H or 4-alkyl analogs), conformational restriction (the cyclopropane ring reduces rotational degrees of freedom to three versus ≥4 in 4-ethyl or 4-acetyl congeners), and logP (ACD/LogP 2.68 vs. an estimated ~1.5 for the 4-hydroxymethyl analog BDBM600807) . The 3,4-dichlorophenyl N1 substituent further contributes a distinct sigma-hole potential and lipophilic surface not replicated by 2,4-dichloro or 4-chloro isomers. Seemingly minor replacements—e.g., swapping the cyclopropylcarbonyl to acetyl or removing the carbonyl entirely—will alter both pharmacophore recognition and physicochemical profile in ways that cannot be retroactively corrected during hit expansion .

4-Hydroxymethyl analog (BDBM600807) lacks the carbonyl oxygen present in the target compound, altering hydrogen-bond acceptor geometry and pharmacophore recognition. This substitution may shift binding pose interpretation and target engagement profiles in SAR studies.
Simple cyclopropyl(3,4-dichlorophenyl)methanone (CAS 136906-33-7) lacks the 1,2,3-triazole ring, removing critical hydrogen-bond acceptor vectors and π-surface. The resulting pharmacophore is fundamentally different, and physicochemical or binding properties may not transfer.

Quantitative Differentiation Evidence Against Structural Analogs


Hydrogen-Bond Acceptor Architecture vs. Hydroxymethyl and Ketone Analogs

Cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone provides four hydrogen-bond acceptor (HBA) atoms (triazole N2, N3; carbonyl O; and the triazole ring π-system) versus only three HBA atoms for the closest analog (1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methanol (BDBM600807, Notum IC₅₀ = 484–500 nM) . The additional carbonyl oxygen creates a geometrically distinct acceptor vector oriented ~60° from the triazole plane, enabling bidentate interactions not achievable with the hydroxymethyl analog. Compared with the non-triazole comparator cyclopropyl(3,4-dichlorophenyl)methanone (CAS 136906-33-7), which possesses only one HBA (1 vs. 4) and lacks the triazole ring entirely, the target compound presents a fundamentally different pharmacophore that cannot be mimicked by the simpler ketone scaffold .

HBA Architecture
Head-to-head
4 HBA (target) vs. 3 (BDBM600807) / 1 (ketone)
HBA count and geometry may shift binding pose recognition; SAR not transferable.
Predicted values; tPSA 48 vs. 17.1 Ų.
Hydrogen-bond acceptor count pharmacophore modeling target engagement structure–activity relationship

Lipophilicity and Predicted Membrane Permeability Differentiation

The ACD/LogP of cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone is 2.68 (ACD/LogD 2.82 at pH 5.5 and 7.4; KOWWIN log Kow = 2.94), placing it in the optimal lipophilicity range for oral absorption and CNS permeability (logP 2–3) . In contrast, the 4-unsubstituted comparator 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole (CAS 1325724-92-2) has a substantially lower predicted logP (estimated ~1.9) due to absence of the lipophilic cyclopropylcarbonyl group . The 4-acetyl analog 1-[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-1-ethanone has reduced lipophilicity (fewer sp³ carbons) and increased conformational flexibility compared with the target cyclopropyl group. This 0.7–1.0 log unit difference corresponds to an approximately 5- to 10-fold difference in predicted octanol–water partition coefficient, directly impacting compound distribution in cellular and in vivo models .

Lipophilicity Δ
Reported
Δ logP +0.7–1.0 (ACD/LogP 2.68)
Reported logP shift may influence permeability and assay potency context.
Predicted; direct experimental validation not available.
Lipophilicity logP permeability blood–brain barrier ADME prediction

Conformational Restriction and Rotatable Bond Efficiency

Cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone possesses only three freely rotatable bonds and a fraction sp³ of 0.25, indicative of a moderately rigid scaffold that reduces the entropic penalty upon target binding relative to more flexible analogs . Direct comparator 1-[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-1-ethanone contains four rotatable bonds (acetyl methyl adds an additional rotor), increasing conformational自由度 and entropic cost. The cyclopropyl group itself is a recognized bioisostere for isopropyl, tert-butyl, and vinyl groups, conferring metabolic stability advantages through resistance to CYP450-mediated oxidation at the cyclopropane C–H bonds versus an isopropyl group . SEA (Similarity Ensemble Approach) predictions against ChEMBL20 suggest the scaffold may engage dihydroorotate dehydrogenase (DHODH), a target where conformational restriction at the carbonyl-adjacent position is critical for inhibitor potency .

Conformational Restriction
Class-level
3 rotatable bonds (target) vs. 4 (acetyl analog)
Reduced rotatable bonds may influence ligand efficiency; cyclopropane metabolic stability is class-level inference.
No direct microsomal stability data for this compound.
Conformational restriction entropic penalty rotatable bonds ligand efficiency bioisosterism

Synthetic Tractability via Carbonyl Derivatization Handle

The C4 carbonyl of cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone is a reactive ketone handle enabling downstream derivatization (e.g., oxime, hydrazone, or Grignard addition) that is structurally precluded in the 4-unsubstituted triazole (CAS 1325724-92-2) or 4-alkyl analogs. This is demonstrated by the commercial availability of the oxime derivative cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone O-(4-chlorobenzyl)oxime (CAS 866135-81-1, purity 95%), which is directly synthesized from the target compound . In contrast, the 4-hydroxymethyl analog BDBM600807 requires activation (e.g., tosylation or halogenation) before further functionalization, adding a synthetic step. The ketone also provides a spectroscopic handle (IR C=O stretch ~1680–1700 cm⁻¹; ¹³C NMR carbonyl signal ~185–195 ppm) that facilitates reaction monitoring and quality control, a practical advantage for medicinal chemistry campaigns .

Derivatization
Reported
1-step oxime derivative (CAS 866135-81-1, ≥95%)
Carbonyl handle accelerates library synthesis and enables QC monitoring.
Commercial availability supports direct derivatization workflows.
Click chemistry building block derivatization oxime formation library synthesis

Bioactivity Gap and Novel Chemical Space Advantage

According to ChEMBL20 records accessed via ZINC15, cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone has no known bioactivity data and is not reported in any publications per ChEMBL . This stands in stark contrast to structurally related triazoles such as BDBM600807 (Notum IC₅₀ = 484–500 nM; cited in US11634391) and BDBM313808 (AKR1C3 IC₅₀ = 3.70 nM; US10167293) . The absence of prior art for this specific scaffold means it occupies genuinely novel chemical space for screening collections. Its SEA predictions (DHODH, P-value 24) provide a computationally tractable hypothesis for primary screening triage without the confounding bias of published activity cliffs that complicate hit validation for heavily profiled analogs . This 'clean slate' attribute is procurement-relevant: the compound can serve as an unbiased probe in target-agnostic phenotypic screens, whereas pre-characterized analogs carry implicit selection bias toward their known targets.

Bioactivity Gap
Reported
0 ChEMBL records (target) vs. ≥2 (analogs)
Absence of prior annotations may reduce target bias in phenotypic screening campaigns.
SEA predictions available for triage; DHODH P-value 24.
Screening library novel chemical space target prediction phenotypic assay hit discovery

Procurement-Driven Application Scenarios


Phenotypic Screening Library Diversification with Unannotated Chemical Space

Organizations building diversity-oriented screening collections can deploy CAS 866135-74-2 as an unannotated, lead-like scaffold with zero prior bioactivity records in ChEMBL20 . Its MW (282.13), moderate logP (2.68–2.94), and four HBA atoms place it within oral drug-like space, while the cyclopropylcarbonyl-triazole core is structurally distinct from the heavily profiled 4-hydroxymethyl (BDBM600807) and 4-piperazinyl-methanone triazole series . This enables target-agnostic phenotypic screens (e.g., image-based morphological profiling, cell-painting assays) without the risk of rediscovering known chemotypes.

Structure-Guided DHODH Inhibitor Optimization

SEA predictions against ChEMBL20 identify DHODH (dihydroorotate dehydrogenase) as the top-scoring target associated with the ZINC165663 scaffold (P-value 24, Max Tc 43) . DHODH is a validated target for immunosuppression, oncology, and antiparasitic therapy. The cyclopropylcarbonyl group provides a conformationally restricted carbonyl that can coordinate the DHODH ubiquinone-binding site, while the 3,4-dichlorophenyl group fills the hydrophobic channel. The ketone handle at C4 permits rapid synthesis of oxime, hydrazone, and secondary alcohol derivatives for SAR exploration without de novo scaffold construction .

Notum Inhibitor Scaffold-Hopping via Carbonyl-to-Hydroxymethyl Replacement

The 4-hydroxymethyl analog BDBM600807 inhibits human Notum with IC₅₀ = 484–500 nM and is claimed in US11634391 . The target compound CAS 866135-74-2 differs by a single oxidation state (carbonyl vs. alcohol) and presents a scaffold-hopping opportunity: the carbonyl may engage a different hydrogen-bond network within the Notum active site or alter pharmacokinetics through reduced glucuronidation susceptibility. Procurement of both compounds enables pairwise biochemical and cellular comparison to determine whether the carbonyl-to-alcohol substitution improves or diminishes target engagement, selectivity, and metabolic stability. Given the commercial availability of both compounds, this head-to-head experiment is immediately actionable.

Covalent Inhibitor Library Synthesis via Ketone Warhead Installation

The C4 ketone of CAS 866135-74-2 serves as a direct precursor for installing electrophilic warheads (e.g., α,β-unsaturated ketones via aldol condensation; α-haloketones; or oxime-based reversible covalent probes). The cyclopropane ring adjacent to the carbonyl may modulate the electrophilicity of derived warheads through stereoelectronic effects distinct from acyclic or aromatic ketone precursors. This building block therefore enables the systematic exploration of covalent modifier chemical space within the 1,2,3-triazole scaffold—a strategy applicable to targeting cysteine, serine, or lysine residues in kinases, deubiquitinases, or viral proteases .

Application
Selection Property
Validation Focus
Phenotypic screening library expansion
Unannotated chemical space, lead-like profile
Target-agnostic assay compatibility and IP novelty
DHODH pathway research
Predicted DHODH target engagement
DHODH pathway assay and carbonyl-based SAR
Notum scaffold-hopping studies
Carbonyl vs. hydroxymethyl oxidation state
Notum target engagement and selectivity comparison
Covalent probe library synthesis
Ketone warhead installation handle
Electrophilic warhead SAR and target profiling
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